molecular formula C15H15N3O3 B1302821 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid CAS No. 389117-37-7

4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid

Cat. No.: B1302821
CAS No.: 389117-37-7
M. Wt: 285.3 g/mol
InChI Key: RBEDQSQRUFHMKD-UHFFFAOYSA-N
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Description

4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a fused ring system with nitrogen atoms, making it a part of the naphthyridine family

Preparation Methods

The synthesis of 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of perimidines with β-nitrostyrene in polyphosphoric acid (PPA) at elevated temperatures. This reaction leads to the formation of the desired compound in good yields . Another approach involves a one-pot synthesis using aldehydes, barbituric acid, and ammonium acetate/urea in a green solvent like DIPEAc at room temperature . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.

Chemical Reactions Analysis

4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc and ammonium chloride . The compound can also participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives. These reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Mechanism of Action

The mechanism of action of 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound inhibits tyrosinase, an enzyme involved in melanin synthesis, which is often upregulated in cancer cells . This inhibition leads to a decrease in cell proliferation and induces apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in microbial metabolism .

Comparison with Similar Compounds

4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid can be compared to other similar compounds, such as pyrido[2,3-d]pyrimidine derivatives and dihydropyrido[2,3-d:6,5-d′]dipyrimidinetetraone . These compounds share similar structural features, including fused ring systems with nitrogen atoms. the unique arrangement of rings and functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-13(3-4-14(20)21)18-7-5-12-11(9-18)8-10-2-1-6-16-15(10)17-12/h1-2,6,8H,3-5,7,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEDQSQRUFHMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C(=C2)C=CC=N3)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389117-37-7
Record name 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid
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